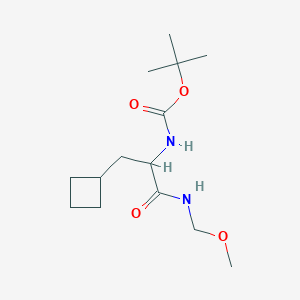
tert-Butyl (3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate is a synthetic organic compound with a complex structure It contains a tert-butyl group, a cyclobutyl ring, and a methoxymethylamino group attached to a propan-2-yl backbone
Preparation Methods
The synthesis of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methoxymethylamino group: This step involves the reaction of a suitable amine with a methoxymethylating agent.
Attachment of the tert-butyl group: This can be done using tert-butyl chloroformate in the presence of a base.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylamino group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl(3-cyclobutyl-1-amino-1-oxopropan-2-yl)carbamate: Lacks the methoxymethyl group, which may affect its reactivity and applications.
tert-Butyl(3-cyclobutyl-1-((methylamino)-1-oxopropan-2-yl)carbamate: Contains a methylamino group instead of a methoxymethylamino group, which may influence its chemical properties and biological activity.
tert-Butyl(3-cyclobutyl-1-((ethoxymethyl)amino)-1-oxopropan-2-yl)carbamate: Contains an ethoxymethyl group, which may alter its solubility and reactivity.
The uniqueness of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Biological Activity
Tert-butyl (3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound classified as a carbamate. Its structure includes a tert-butyl group, a cyclobutyl moiety, and an amino acid derivative, suggesting potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₂₆N₂O₄
- Molecular Weight : 286.37 g/mol
- CAS Number : 394735-18-3
The structural complexity of this compound indicates unique chemical properties that may correlate with various biological activities.
Biological Activity Overview
Research into the biological activities of tert-butyl carbamate derivatives has shown a range of effects, particularly in medicinal chemistry. These compounds often exhibit:
- Antiviral properties : Some derivatives have been linked to the inhibition of viral replication.
- Neuroprotective effects : Certain studies suggest potential benefits in neurodegenerative conditions by reducing oxidative stress and inflammation.
1. Antiviral Activity
A study highlighted the role of similar carbamate compounds in inhibiting Hepatitis C Virus (HCV) NS3 serine protease, suggesting that this compound may also exhibit antiviral activity through similar mechanisms .
Interaction Studies
Understanding the interactions of this compound with biological targets is essential for elucidating its therapeutic potential. Interaction studies typically focus on:
- Binding affinity to specific receptors.
- Mechanism of action in cellular pathways.
Such studies are crucial for determining the viability of this compound as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl carbamate | Benzene ring attached to a carbamate | Widely used in organic synthesis |
| Tert-butyl carbazate | Tert-butyl group with hydrazine functionality | Potential use in hydrazone formation |
| N-Boc-hydroxylamine | Hydroxylamine derivative with Boc protection | Important for synthesizing oxime derivatives |
This table illustrates the diversity within the carbamate class and highlights the unique structural features of this compound.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl N-[3-cyclobutyl-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(8-10-6-5-7-10)12(17)15-9-19-4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
UHPRUHUHUCSGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)NCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















